molecular formula C8H9BN4O2 B14090012 (2-(4-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid

(2-(4-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B14090012
M. Wt: 204.00 g/mol
InChI Key: VHFGPYQBGQTCPW-UHFFFAOYSA-N
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Description

(2-(4-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a pyrimidine ring substituted with a 4-methyl-1H-imidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid typically involves the formation of the pyrimidine ring followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methyl-1H-imidazole with a pyrimidine precursor in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-(4-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce new functional groups onto the pyrimidine or imidazole rings .

Scientific Research Applications

(2-(4-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(4-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in studying enzyme inhibition. The pyrimidine and imidazole rings can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(4-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)boronic acid is unique due to the combination of its boronic acid group with the pyrimidine and imidazole rings. This structure imparts specific chemical properties, such as the ability to form reversible covalent bonds and engage in multiple types of non-covalent interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H9BN4O2

Molecular Weight

204.00 g/mol

IUPAC Name

[2-(4-methylimidazol-1-yl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C8H9BN4O2/c1-6-4-13(5-12-6)8-10-2-7(3-11-8)9(14)15/h2-5,14-15H,1H3

InChI Key

VHFGPYQBGQTCPW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)N2C=C(N=C2)C)(O)O

Origin of Product

United States

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